molecular formula C11H12O3 B2943424 4-Allyloxyphenylacetic acid CAS No. 72224-22-7

4-Allyloxyphenylacetic acid

Cat. No.: B2943424
CAS No.: 72224-22-7
M. Wt: 192.214
InChI Key: DBVOADYMWPGUPF-UHFFFAOYSA-N
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Description

Significance of Aryloxyphenylacetic Acid Derivatives in Chemical Biology

Aryloxyphenylacetic acid derivatives represent a significant class of compounds in chemical biology and medicinal chemistry, primarily recognized for their therapeutic potential. Many compounds within this family have demonstrated notable anti-inflammatory, analgesic, and antipyretic properties. google.com

A prominent example is Alclofenac, or 4-allyloxy-3-chlorophenylacetic acid, a derivative of the core structure. google.comgoogle.com Alclofenac was developed and studied as a non-steroidal anti-inflammatory drug (NSAID) for conditions such as rheumatoid arthritis. nih.gov The biological activity of such derivatives underscores the importance of the aryloxyphenylacetic acid scaffold as a pharmacophore. Researchers utilize this core structure as a starting point to design and synthesize new chemical entities with tailored biological activities. smolecule.com The exploration of these derivatives has led to the development of compounds with applications ranging from anti-inflammatory agents to potential treatments for other conditions. google.com The modification of the aromatic ring or the acetic acid side chain allows for the fine-tuning of the molecule's pharmacological profile. nih.gov

Structural Context of 4-Allyloxyphenylacetic Acid within Organic Chemistry and Medicinal Chemistry Scaffolds

The structure of this compound provides it with distinct chemical reactivity and utility as a molecular scaffold. It is composed of three key functional components:

Phenylacetic Acid Core: This moiety is a common structural element in a wide range of biologically active molecules. smolecule.com Its presence is often associated with anti-inflammatory properties.

Ether Linkage: An oxygen atom links the phenyl ring to the allyl group, forming an aryloxy ether. This bond is generally stable but can be a site for metabolic processes.

Terminal Allyl Group: The allyl group (–CH₂–CH=CH₂) is a particularly useful functional handle in synthetic organic chemistry. Its double bond can undergo various chemical transformations, such as addition reactions, epoxidation, and metathesis. researchgate.net This reactivity allows this compound to serve as a versatile precursor for more complex molecules. For instance, it can be used in the synthesis of novel antibacterial agents through modification of the allyl group or other parts of the molecule. smolecule.com

The synthesis of this compound itself can be achieved through methods such as the allylation of a protected 4-hydroxyphenylacetic acid derivative, typically by reacting it with an allyl halide like allyl bromide in the presence of a base. google.com

Physicochemical Properties of this compound

Property Value Reference
CAS Number 72224-22-7 sigmaaldrich.com
Molecular Formula C₁₁H₁₂O₃ nih.gov
Molecular Weight 192.21 g/mol sigmaaldrich.com
IUPAC Name [4-(prop-2-en-1-yloxy)phenyl]acetic acid sigmaaldrich.com
Melting Point 69-71 °C sigmaaldrich.com

| InChI Key | DBVOADYMWPGUPF-UHFFFAOYSA-N | sigmaaldrich.com |

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The current research involving this compound primarily positions it as a building block or intermediate in the synthesis of more complex target molecules. smolecule.com For example, its methyl ester has been used as a starting material in an efficient asymmetric synthesis of (S)-atenolol, a beta-blocker. researchgate.net

Studies indicate that this compound and its derivatives exhibit a range of biological activities, including potential anti-inflammatory, antioxidant, and antimicrobial effects. smolecule.com Preliminary research suggests it may inhibit certain inflammatory pathways and scavenge free radicals. smolecule.com Furthermore, its potential as a precursor for novel antibacterial agents is an area of active interest, particularly in the context of addressing multidrug-resistant bacteria. smolecule.com

Despite these findings, significant knowledge gaps remain. While the related compound Alclofenac has been studied clinically, this compound itself has not been extensively investigated as a primary therapeutic agent. nih.gov There is a need for more in-depth research to:

Elucidate the specific mechanisms of action behind its observed anti-inflammatory and antioxidant properties.

Conduct comprehensive studies to evaluate its efficacy and biological activity profile.

Explore the full synthetic potential of its allyl group for creating diverse libraries of new compounds through techniques like "click chemistry," which is widely used for bioconjugation. nih.gov

Systematically investigate its derivatives for a broader range of therapeutic applications beyond inflammation, such as in oncology or infectious diseases, similar to how other acid derivatives are being explored. rsc.orgjchemlett.com

In essence, while this compound is a compound of interest with established utility in organic synthesis, its full potential in medicinal chemistry and chemical biology remains an open area for future research and discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-prop-2-enoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVOADYMWPGUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Pathways for 4 Allyloxyphenylacetic Acid and Its Analogs

Established Chemical Synthesis Routes to 4-Allyloxyphenylacetic Acid

The formation of the this compound core structure is most prominently achieved through the Williamson ether synthesis. This reliable and versatile method involves the reaction of a phenoxide with an alkyl halide.

Reaction Mechanisms and Conditions for Core Structure Formation

The primary route to this compound involves the O-alkylation of a 4-hydroxyphenylacetic acid derivative with an allyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenolic hydroxyl group of 4-hydroxyphenylacetic acid is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide and forming the ether linkage.

The general reaction is as follows:

HO-C₆H₄-CH₂COOH + CH₂=CHCH₂Br + Base → CH₂=CHCH₂O-C₆H₄-CH₂COOH + Salt + H₂O

Key reaction conditions include:

Base: A variety of bases can be employed, with common choices being potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction is often carried out at elevated temperatures, typically ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Optimization of Reaction Parameters and Yields

The efficiency of the Williamson ether synthesis for this compound can be significantly influenced by the reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the product.

For the analogous synthesis of 4-ethoxyphenylacetic acid from 4-hydroxyphenylacetic acid, studies have shown that the molar ratio of reactants, reaction temperature, and reaction time are critical factors. For instance, using ethyl bromide, an optimal molar ratio of 4-hydroxyphenylacetic acid to ethyl bromide was found to be 1:1.6, with a reaction temperature of 68°C for 5 hours, resulting in a yield of approximately 85%. When using diethyl sulfate (B86663) as the etherification reagent, a higher yield of over 90% was achieved with a molar ratio of 1:2.5 (4-hydroxyphenylacetic acid to diethyl sulfate) and a reaction temperature of 80°C semanticscholar.org.

These findings suggest that a systematic variation of these parameters would likely lead to high yields for the synthesis of this compound. A representative optimization table based on analogous reactions is presented below.

ParameterRange StudiedOptimal Condition (Hypothetical)Expected Yield (%)
Molar Ratio (4-HPAA:Allyl Bromide)1:1 to 1:31:1.5~85-95
BaseK₂CO₃, NaOH, NaHK₂CO₃High
SolventAcetone, DMF, AcetonitrileDMFHigh
Temperature (°C)25 - 10060-80High
Reaction Time (h)2 - 246-8High

Table 1: Hypothetical optimization parameters for the synthesis of this compound based on analogous reactions.

Strategies for Derivatization at the Acetic Acid Moiety

The carboxylic acid group of this compound provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of analogs with potentially altered biological activities.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid masterorganicchemistry.comchemguide.co.ukyoutube.commasterorganicchemistry.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed masterorganicchemistry.com.

CH₂=CHCH₂O-C₆H₄-CH₂COOH + R'OH ⇌ CH₂=CHCH₂O-C₆H₄-CH₂COOR' + H₂O

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester. The acyl chloride can be prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with an amine yields the corresponding amide. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly form the amide bond between the carboxylic acid and an amine.

Carboxylic Acid Reductions and Oxidations

Reduction: The carboxylic acid moiety of this compound can be reduced to a primary alcohol, 2-(4-allyloxyphenyl)ethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent masterorganicchemistry.comyoutube.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids.

CH₂=CHCH₂O-C₆H₄-CH₂COOH + LiAlH₄ → CH₂=CHCH₂O-C₆H₄-CH₂CH₂OH

Oxidation: While the carboxylic acid group is already in a high oxidation state, the adjacent benzylic methylene (B1212753) group (-CH₂-) can be susceptible to oxidation under certain conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can potentially oxidize the side chain of aromatic compounds that possess a benzylic hydrogen libretexts.orgpearson.comyoutube.comyoutube.com. However, this reaction often leads to cleavage of the alkyl chain, resulting in the formation of a benzoic acid derivative. In the case of this compound, such a reaction would likely lead to the formation of 4-allyloxybenzoic acid.

Functional Group Interconversions Involving the Allyloxy Group

The allyloxy group in this compound is a reactive functional group that can undergo several important transformations, providing another avenue for structural diversification.

Claisen Rearrangement: A characteristic reaction of allyl aryl ethers is the Claisen rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that occurs upon heating wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comname-reaction.com. In this concerted, intramolecular process, the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring, forming a 2-allyl-4-hydroxyphenylacetic acid derivative. If both ortho positions are blocked, the allyl group can migrate to the para position. This reaction is a powerful tool for forming carbon-carbon bonds.

Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal position to form a propenyl ether. This isomerization can be catalyzed by various transition metal complexes, such as those of rhodium or ruthenium, or by strong bases google.comresearchgate.netresearchgate.netu-tokyo.ac.jp. The resulting propenyl ether can exist as a mixture of (E) and (Z) isomers.

Epoxidation: The double bond of the allyl group can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) libretexts.orgyoutube.comlibretexts.org. Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups.

Allyl Group Modifications (e.g., Epoxidation, Hydroxylation)

The allyl group of this compound is a versatile functional handle that can be modified to produce a variety of analogs. Key transformations include epoxidation and hydroxylation of the double bond.

Epoxidation: The conversion of the terminal alkene of the allyl group to an epoxide introduces a reactive three-membered ring, yielding (4-(oxiran-2-ylmethoxy)phenyl)acetic acid. This transformation can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are commonly employed for the epoxidation of alkenes. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond.

Another approach involves catalytic epoxidation, which can offer advantages in terms of selectivity and the use of greener oxidants. For instance, titanium silicalite-1 (TS-1) has been used as a catalyst with hydrogen peroxide (H2O2) as the oxidant for the chemoselective epoxidation of allyloxybenzene, a structurally related compound. researchgate.net This method has been shown to produce 2-(phenoxymethyl)oxirane in high yields. researchgate.net For allylic alcohols, asymmetric epoxidation methods like the Sharpless epoxidation can be employed to produce chiral epoxides with high enantioselectivity. youtube.com

Hydroxylation: Dihydroxylation of the allyl group results in the formation of a vicinal diol, yielding (4-(2,3-dihydroxypropoxy)phenyl)acetic acid. This reaction can be performed to yield either syn or anti diols depending on the reagents used. libretexts.org

Syn-dihydroxylation is typically achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). masterorganicchemistry.comchemistrysteps.com The reaction with OsO₄ is highly reliable and proceeds through a cyclic osmate ester intermediate, which is subsequently hydrolyzed to give the syn-diol. masterorganicchemistry.com Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are more common, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄ catalyst. chemistrysteps.com The Sharpless asymmetric dihydroxylation utilizes a chiral ligand to control the facial selectivity of the oxidation, allowing for the synthesis of enantiomerically enriched diols. wikipedia.org

Anti-dihydroxylation can be accomplished by first forming an epoxide, followed by acid-catalyzed ring-opening. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs via an Sₙ2 mechanism, leading to the formation of the trans-diol. libretexts.org Another method involves the in situ generation of peroxyacetic acid from hydrogen peroxide and acetic acid. researchgate.net

Table 1: Selected Reagents for Allyl Group Modification

Transformation Reagent(s) Stereochemistry Product from this compound
Epoxidation m-CPBA N/A (for terminal alkene) (4-(oxiran-2-ylmethoxy)phenyl)acetic acid

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn | (R/S)-(4-(2,3-dihydroxypropoxy)phenyl)acetic acid | | Asymmetric Syn-dihydroxylation | AD-mix-α or AD-mix-β | Syn (Enantioselective) | Enantiomerically enriched (4-(2,3-dihydroxypropoxy)phenyl)acetic acid | | Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | (R/S)-(4-(2,3-dihydroxypropoxy)phenyl)acetic acid |

Ether Cleavage and Rearrangement Reactions

Ether Cleavage: The cleavage of the C-O bond in aryl alkyl ethers is a common reaction, typically requiring strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgyoutube.com The reaction mechanism begins with the protonation of the ether oxygen, which forms a good leaving group. pearson.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the alkyl carbon in an Sₙ2 or Sₙ1 fashion. libretexts.org For an allyl aryl ether like this compound, the cleavage consistently yields a phenol (B47542) and an alkyl halide. libretexts.orgpearson.com This is because the sp²-hybridized carbon of the phenyl ring is resistant to nucleophilic attack. Therefore, treatment of this compound with excess HBr would yield 4-hydroxyphenylacetic acid and allyl bromide.

Rearrangement Reactions: Allyl aryl ethers are known to undergo the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement that occurs upon heating. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comname-reaction.com This concerted, intramolecular process involves the formation of a new C-C bond between the terminal carbon of the allyl group and the ortho position of the aromatic ring, with a simultaneous cleavage of the C-O ether bond. organic-chemistry.org The initial product is a non-aromatic dienone intermediate, which quickly tautomerizes to restore aromaticity, yielding an o-allylphenol. masterorganicchemistry.com

For this compound, the Claisen rearrangement would produce 3-allyl-4-hydroxyphenylacetic acid. The reaction is typically performed at high temperatures (100–250 °C). wikipedia.orglibretexts.org If both ortho positions on the benzene (B151609) ring are substituted, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org

Table 2: Cleavage and Rearrangement Products of this compound

Reaction Conditions Major Product(s)
Ether Cleavage Excess HBr or HI, heat 4-Hydroxyphenylacetic acid and Allyl bromide
Claisen Rearrangement Heat (~200 °C) 3-Allyl-4-hydroxyphenylacetic acid

Regioselective and Stereoselective Synthetic Approaches for Analogs

The synthesis of analogs of this compound often requires precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity). This is particularly crucial when creating chiral analogs with specific biological activities.

Regioselectivity can be controlled during the modification of the allyl group or the aromatic ring. For instance, in the Claisen rearrangement, the allyl group preferentially migrates to the ortho position unless it is sterically hindered. organic-chemistry.org Hydroxylation and epoxidation reactions occur specifically at the double bond of the allyl group.

Stereoselectivity is paramount when introducing new chiral centers. The dihydroxylation of the allyl group can be controlled to produce either syn or anti diols, as discussed previously. More advanced strategies are needed to control the absolute stereochemistry (R/S configuration) of the newly formed stereocenters.

Asymmetric Synthesis Considerations for Chiral Analogs

Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. uwindsor.ca For analogs of this compound, chirality can be introduced at several positions, most notably at the α-carbon of the acetic acid moiety or within the modified side chain.

Key strategies for asymmetric synthesis include:

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the achiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For example, Evans N-acyloxazolidinones can be used to achieve stereocontrolled alkylation at the α-carbon of the acetic acid group.

Chiral Catalysts: A small amount of a chiral catalyst can induce the formation of one enantiomer over the other. uwindsor.ca This is often the most efficient method. For instance, the Sharpless asymmetric dihydroxylation uses a chiral ligand to create chiral diols from the allyl group with high enantiomeric excess. wikipedia.org

Chiral Reagents: Using a stoichiometric amount of a chiral reagent can also induce stereoselectivity. An example is the use of chiral reducing agents for the reduction of a ketone to a chiral alcohol.

When designing a synthesis for a chiral analog, such as one with a hydroxyl group at the α-position, considerations include the choice of the chiral source (auxiliary, catalyst, or reagent) and the reaction conditions that maximize stereocontrol.

Enantioselective Catalysis in the Synthesis of Related Structures

Enantioselective catalysis is a powerful tool for constructing chiral molecules, including chiral carboxylic acids and their derivatives. rsc.orgnih.govresearchgate.net While specific examples for this compound are not extensively documented, principles from the synthesis of related chiral phenylacetic acids and carboxylic acids are directly applicable.

Transition-metal catalysis is a prominent method for creating chiral centers. Palladium(II)-catalyzed enantioselective C-H olefination of diphenylacetic acids has been achieved using chiral amino acid ligands, demonstrating a method to functionalize the α-carbon with high stereocontrol. acs.org Similarly, nickel-catalyzed reactions have been developed for the stereoselective conversion of alkynes to α-chiral carboxylic acids. nih.gov

Another powerful strategy involves the use of chiral carboxylic acids (CCAs) in conjunction with achiral transition metal catalysts (e.g., Co, Rh, Ir). acs.org The chiral carboxylate can coordinate to the metal center and induce enantioselectivity in C-H functionalization reactions. snnu.edu.cn This approach has been used for the enantioselective alkylation of indoles. snnu.edu.cn

For creating chiral analogs of this compound, one could envision a catalytic asymmetric hydrogenation of an α,β-unsaturated precursor to set the stereocenter at the α-position. Cobalt-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated carboxylic acids has been shown to produce chiral products with excellent enantioselectivity. researchgate.net Rhodium-catalyzed asymmetric carboxylation of allylic bromides has also been reported to form stereogenic centers bearing two carboxylates with high enantiomeric excess. rsc.org These catalytic methods offer efficient and atom-economical routes to valuable chiral building blocks and final products.

Molecular Design and Structure Activity Relationship Sar Studies of 4 Allyloxyphenylacetic Acid Analogs

Rational Design Principles for Modulating Biological Interactions

The rational design of 4-allyloxyphenylacetic acid analogs as PPAR agonists is centered on mimicking the binding mode of endogenous ligands and other known activators. The typical pharmacophore for PPAR agonists consists of three key components: an acidic head group, a central linker, and a hydrophobic tail. In the case of this compound, the acetic acid moiety serves as the acidic head, the allyloxyphenyl group forms the central linker and part of the hydrophobic tail.

The design strategy for novel analogs often involves a bioisosteric replacement approach, where certain functional groups are substituted with others that have similar physicochemical properties but may lead to improved biological activity or a better side-effect profile. For instance, the carboxylic acid head group is crucial for interacting with key amino acid residues in the PPAR ligand-binding pocket (LBP), such as tyrosine, histidine, and serine, through hydrogen bonding.

A primary design principle has been the development of dual PPARα/γ agonists, aiming to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. This approach seeks to provide a comprehensive treatment for metabolic disorders. The design process for these dual agonists involves fine-tuning the structure of the molecule to achieve a balanced affinity and activation of both receptor subtypes.

Systematic Structural Modifications of the Allyloxy Moiety and their Impact on Molecular Recognition

The allyloxy moiety of this compound is a key determinant of its interaction with the ligand-binding pocket of PPARs. Systematic modifications of this group have been explored to understand its role in molecular recognition and to optimize agonist activity.

One common modification involves the replacement of the allyl group with other hydrophobic moieties. For example, substituting the allyl group with larger or more rigid structures can enhance van der Waals interactions within the hydrophobic pocket of the receptor. The table below summarizes the impact of some of these modifications on PPARα activity.

Modification of Allyloxy MoietyResulting MoietyImpact on PPARα Agonist Activity
Saturation of the double bondPropoxyGenerally maintains or slightly decreases activity
Extension of the alkyl chainButoxy, PentoxyCan lead to increased potency up to a certain length
Introduction of cyclic structuresCyclohexyloxyMay increase rigidity and improve binding affinity
Replacement with aromatic groupsBenzyloxyOften leads to a significant increase in potency

These modifications highlight the importance of the size, shape, and hydrophobicity of the substituent at the 4-position of the phenyl ring for effective binding to the PPARα receptor. The flexibility of the allyloxy group can also play a role in allowing the molecule to adopt an optimal conformation within the binding site.

Substituent Effects on the Phenyl Ring and Acetic Acid Side Chain in Analogous Compounds

Modifications to the phenyl ring and the acetic acid side chain of this compound analogs have profound effects on their biological activity. Substituents on the phenyl ring can influence the electronic properties of the molecule and provide additional points of interaction with the receptor.

The acetic acid side chain can also be modified to improve potency and selectivity. The introduction of a methyl group at the α-position of the acetic acid creates a chiral center, and it has been observed that the (S)-enantiomer is often more active. This stereoselectivity suggests a specific orientation of the molecule within the binding pocket is required for optimal activity.

The following table illustrates the effects of various substitutions on the phenyl ring and the acetic acid side chain on PPARα/γ dual agonism.

Phenyl Ring SubstituentAcetic Acid Side Chain ModificationResulting PPAR Agonism Profile
Unsubstituted-Baseline activity
2-Methyl-Increased PPARα selectivity
3-Chloro-Enhanced dual PPARα/γ activity
-α-methylIncreased potency, particularly the (S)-enantiomer
2,3-dimethylα-methylPotent dual PPARα/γ agonism

These findings underscore the intricate relationship between the substitution pattern and the resulting biological activity, guiding the design of more potent and selective PPAR modulators.

Computational Approaches in Predicting and Interpreting SAR Data

Computational methods are invaluable tools in the design and interpretation of structure-activity relationships for this compound analogs. Molecular docking studies, for example, can predict the binding modes of these compounds within the PPAR ligand-binding pocket. These studies have shown that the carboxylic acid head group typically forms hydrogen bonds with key residues in the activation function 2 (AF-2) helix region of the receptor.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the physicochemical properties of the analogs with their biological activities. These models can help in predicting the activity of newly designed compounds before their synthesis, thus saving time and resources. The parameters often used in these models include lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters).

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex, revealing the stability of the interactions and the conformational changes that occur upon ligand binding. These simulations can help in understanding the molecular basis of agonist versus antagonist activity.

Conformational Analysis and its Relevance to Molecular Interactions

The three-dimensional conformation of this compound analogs is critical for their interaction with the PPAR ligand-binding pocket. The flexibility of the allyloxy group and the acetic acid side chain allows the molecule to adopt various conformations. The biologically active conformation is the one that best fits the shape and chemical environment of the binding site.

X-ray crystallography studies of PPARs co-crystallized with ligands have revealed a large, Y-shaped ligand-binding pocket. The conformation adopted by the bound ligand is often a U-shape, allowing the hydrophobic tail to occupy one arm of the pocket and the acidic head group to interact with the polar residues at the entrance.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods are used to study the conformational preferences of these molecules in solution. Understanding the conformational landscape of these analogs is essential for designing molecules with a higher propensity to adopt the bioactive conformation, thereby enhancing their potency. The rigidity of the molecule can also be a key factor; while some flexibility is necessary for binding, a more rigid molecule may have a lower entropic penalty upon binding, leading to higher affinity.

Computational Chemistry and Theoretical Investigations of 4 Allyloxyphenylacetic Acid

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the calculation of a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to study the physicochemical properties of various organic molecules. DFT calculations can provide valuable information about the molecular properties of 4-allyloxyphenylacetic acid, such as its optimized geometry, vibrational frequencies, and electronic properties.

Table 1: Representative Molecular Properties Calculable by DFT for this compound

PropertyDescription
Optimized GeometryThe three-dimensional arrangement of atoms corresponding to the lowest energy state.
Vibrational FrequenciesTheoretical predictions of the frequencies of molecular vibrations, which can be compared with experimental infrared and Raman spectra.
Dipole MomentA measure of the overall polarity of the molecule.
Ionization PotentialThe energy required to remove an electron from the molecule.
Electron AffinityThe energy released when an electron is added to the molecule.

Note: The values in this table are illustrative of the types of properties that can be calculated and are not based on actual computational results for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species libretexts.orgunesp.brtaylorandfrancis.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity wuxiapptec.comirjweb.com. A smaller HOMO-LUMO gap generally suggests higher reactivity taylorandfrancis.comirjweb.com.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would help in identifying the most probable sites for electrophilic and nucleophilic attack. For example, the regions of the molecule where the HOMO is localized are likely to be the sites of electrophilic attack, while regions with high LUMO density are susceptible to nucleophilic attack. While specific FMO analysis data for this compound is not available, studies on similar aromatic compounds often show the HOMO and LUMO localized on the phenyl ring and any electron-donating or -withdrawing substituents.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons.Indicates the regions of the molecule most likely to donate electrons in a chemical reaction.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons.Indicates the regions of the molecule most likely to accept electrons in a chemical reaction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior wuxiapptec.comyoutube.com. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor) wuxiapptec.comyoutube.com.

For this compound, an ESP analysis would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, making this area a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would be expected to have a positive potential, indicating its acidic nature. The allyloxy group would also influence the charge distribution on the phenyl ring. Understanding the ESP of this compound can provide insights into its intermolecular interactions and its potential to bind to biological targets researchgate.net.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational landscape of a molecule, which is the collection of all its possible three-dimensional shapes, and how this landscape is influenced by the surrounding environment, such as a solvent.

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different conformations it can adopt in solution. The presence of a solvent can significantly affect the stability of these conformations. For example, in a polar solvent like water, conformations that expose polar groups to the solvent will be favored. MD simulations can help in understanding how the allyloxy and phenylacetic acid moieties orient themselves in different solvent environments. While specific MD simulation studies on this compound are not prominent in the literature, the methodology is well-established for studying similar molecules researchgate.netnih.govresearchgate.net.

Molecular Docking and Receptor Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.gov. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid nih.gov. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

While no specific molecular docking studies focusing on this compound have been identified, research on related compounds provides a framework for how such studies could be conducted. For instance, derivatives of gallic acid have been docked against various non-structural proteins of SARS-CoV-2 to identify potential inhibitors researchgate.net. Similarly, this compound could be docked into the active sites of various enzymes to predict its potential inhibitory activity. The binding affinity, often expressed as a binding energy, can be used to rank potential drug candidates arxiv.orgnih.govarxiv.orgnih.gov.

Table 3: Potential Biological Targets for Molecular Docking of this compound

Potential Target ClassExampleRationale for Investigation
EnzymesCyclooxygenases (COX-1, COX-2)Phenylacetic acid derivatives are known to have anti-inflammatory properties.
Ion ChannelsVoltage-gated ion channelsSome aromatic compounds can modulate ion channel activity.
G-protein Coupled Receptors (GPCRs)Various GPCRsA common target for a wide range of drugs.
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs)Involved in metabolism and inflammation.

Note: This table presents hypothetical targets based on the structural features of this compound and is not based on published docking studies.

In Silico Prediction of Potential Biological Pathways and Interactions

In silico methods for predicting biological pathways and interactions involve using computational tools to analyze how a compound might affect biological systems on a larger scale. This can include predicting the metabolic pathways a compound might enter, the signaling pathways it could modulate, and its potential off-target effects.

For this compound, in silico pathway analysis could be used to generate hypotheses about its mechanism of action. By comparing its structural features to those of compounds with known biological activities, it may be possible to predict which pathways it is likely to influence. For instance, network-based approaches can be used to predict drug-target interaction networks based on the chemical structure of the drug and the biological features of the targets plos.org. These predictions can then be used to guide experimental studies to validate the hypothesized biological activities. While specific in silico pathway analyses for this compound are not documented, the general methodologies are well-established in the field of computational biology and drug discovery elsevier.comnih.gov.

Advanced Analytical Methodologies for Research on 4 Allyloxyphenylacetic Acid and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating 4-Allyloxyphenylacetic acid from complex matrices such as biological fluids, environmental samples, or reaction mixtures. The choice of technique depends on the analyte's properties—polarity, volatility, and thermal stability—and the specific goals of the analysis, such as quantification or purification.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of phenolic compounds like this compound due to its versatility and applicability to non-volatile and thermally labile molecules. oup.comcabidigitallibrary.org Reversed-phase HPLC is particularly well-suited, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.govnih.gov

The separation is typically achieved using a gradient elution, where the mobile phase composition is varied over time to effectively resolve compounds with differing polarities. akjournals.comnih.gov A common mobile phase system consists of an aqueous component, often acidified with acetic or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape, and an organic modifier like acetonitrile (B52724) or methanol. cabidigitallibrary.orgakjournals.com

Detection is most commonly performed using a UV-Vis Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously. nih.govakjournals.com This provides not only quantitative data but also spectral information that aids in peak identification. For phenolic acids, detection is often set around 280 nm. rsc.org Other detection modalities, such as fluorescence detection, can be employed to enhance sensitivity if the molecule or a derivatized form of it fluoresces. nih.gov

Table 1: Representative HPLC-DAD Parameters for Phenolic Acid Analysis
ParameterTypical ConditionsReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) oup.com
Mobile Phase A Water with 0.1% Acetic or Formic Acid akjournals.com
Mobile Phase B Acetonitrile or Methanol cabidigitallibrary.org
Elution Mode Gradient nih.gov
Flow Rate 0.8 - 1.0 mL/min nih.gov
Column Temp. 25 - 30 °C nih.govmdpi.com
Detector Diode Array Detector (DAD) nih.gov
Detection λ ~280 nm rsc.org
Injection Vol. 5 - 20 µL mdpi.com

Gas Chromatography (GC) offers high separation efficiency but is generally reserved for volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile organic acid, its analysis by GC requires a chemical derivatization step to convert it into a more volatile and thermally stable analogue. metbio.netnih.gov

A common derivatization technique is silylation, where active hydrogens in the carboxylic acid and phenolic hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov This process reduces the polarity of the analyte and increases its volatility, making it suitable for GC analysis. nih.gov

Once derivatized, the compound is separated on a capillary column, often with a nonpolar or medium-polarity stationary phase. nih.gov The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. metbio.net Flame Ionization Detection (FID) is a common detector for quantification, although coupling with a mass spectrometer (GC-MS) is more powerful for positive identification. nih.gov

Table 2: Typical GC Method Parameters for Derivatized Organic Acids
ParameterTypical ConditionsReference
Derivatization Silylation (e.g., with BSTFA) nih.gov
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) nih.gov
Carrier Gas Helium metbio.net
Injector Temp. 250 - 280 °C nih.gov
Oven Program Temperature gradient (e.g., 70 °C to 270 °C) nih.gov
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) metbio.netnih.gov

Ultra-High-Pressure Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in both speed and resolution. scilit.com UHPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with smaller particles (typically sub-2 µm). researchgate.net

The use of smaller particles provides a dramatic increase in separation efficiency, leading to sharper, narrower peaks. This allows for the use of shorter columns and/or higher flow rates, significantly reducing analysis time without sacrificing resolution. researchgate.net For complex samples containing numerous derivatives or metabolites of this compound, the enhanced resolving power of UHPLC is invaluable for separating closely eluting isomers and isobars. scilit.com A typical UHPLC method can reduce the analysis time for phenolic compounds from over 30 minutes to under 10 minutes while improving separation quality. researchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing highly sensitive detection, accurate mass measurements, and detailed structural information. It is most powerfully applied when coupled with a chromatographic separation technique.

The coupling of liquid chromatography or gas chromatography with mass spectrometry provides a robust platform for the definitive identification and quantification of analytes.

LC-MS/MS: For non-volatile compounds like this compound, LC-MS/MS is the premier analytical technique. cabidigitallibrary.org After separation by LC, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions. ESI is a soft ionization technique that usually produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, preserving the molecular weight information. osti.gov In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a characteristic pattern of product ions. This process, known as a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and sensitive, allowing for quantification even in complex biological matrices. mdpi.com

GC-MS: Following GC separation of the derivatized this compound, the eluent enters the ion source, which typically uses electron ionization (EI). metbio.net EI is a high-energy technique that causes extensive fragmentation of the molecule. metbio.net The resulting mass spectrum is a unique "fingerprint" of the compound, which can be compared against spectral libraries (e.g., NIST, Wiley) for confident identification. core.ac.uk The molecular ion of the TMS-derivatized compound is often observable, confirming the molecular weight of the derivative. nih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). researchgate.net This capability is crucial for determining the elemental composition of this compound and its unknown metabolites. nih.gov For instance, the exact mass can differentiate between compounds that have the same nominal mass but different elemental formulas.

Furthermore, HRMS provides high-resolution fragmentation data (MS/MS). nih.gov By analyzing the accurate masses of the fragment ions, researchers can piece together the structure of the parent molecule and propose fragmentation pathways. For this compound, characteristic fragmentation would likely involve the loss of the allyl group, cleavage of the acetic acid side chain, and cleavages within the phenyl ring structure, providing a wealth of structural information. This level of detail is essential for the unambiguous identification of novel derivatives and for profiling metabolites in complex biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for determining the molecular structure of organic compounds. uic.eduiaea.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are indispensable for confirming its structural integrity, identifying proton and carbon environments, and verifying the presence of key functional groups.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the allyloxy group, the substituted phenyl ring, and the acetic acid moiety. Similarly, the ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the acid and the carbons of the aromatic ring and allyl group.

Multi-dimensional NMR Techniques

While one-dimensional (1D) NMR provides essential data, complex molecules often exhibit signal overlap that can complicate interpretation. iaea.org Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), resolve these ambiguities by spreading the signals across two dimensions, revealing connectivity between nuclei. iaea.orgresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be crucial for confirming the sequence of the allyl group protons and establishing the connectivity between the methylene (B1212753) protons of the acetic acid group and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. researchgate.net An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom, providing unambiguous confirmation of the molecular framework.

The table below illustrates the expected key correlations for this compound in 2D NMR spectra.

Proton (¹H) Correlated Proton (¹H) in COSY Correlated Carbon (¹³C) in HSQC
Aromatic Protons (ortho to -OCH₂)Aromatic Protons (meta to -OCH₂)Aromatic CH Carbons
Aromatic Protons (meta to -OCH₂)Aromatic Protons (ortho to -OCH₂)Aromatic CH Carbons
Allyl (-O-CH₂ -CH=CH₂)Allyl (-O-CH₂-CH =CH₂)Allyl -O-C H₂ Carbon
Allyl (-O-CH₂-CH =CH₂)Allyl (-O-CH₂ -CH=CH₂), Allyl (-O-CH₂-CH=CH₂ )Allyl -CH= Carbon
Allyl (-O-CH₂-CH=CH₂ )Allyl (-O-CH₂-CH =CH₂)Allyl =C H₂ Carbon
Acetic Acid (-CH₂ -COOH)Aromatic Protons (if coupling is resolved)Acetic Acid -C H₂ Carbon

Quantitative NMR (qNMR) for Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity and concentration of chemical substances without the need for identical reference standards for the analyte itself. uic.edubwise.kr The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. enovatia.com By comparing the integral of a specific signal from the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. bwise.krenovatia.com

The process for determining the purity of this compound using ¹H qNMR involves:

Accurately weighing the analyte and a suitable, high-purity internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into an NMR tube. bwise.kracs.org

Dissolving the mixture in a deuterated solvent.

Acquiring the ¹H NMR spectrum under conditions that ensure complete proton relaxation, which is critical for accurate quantification. enovatia.com

Integrating distinct, well-resolved signals from both the analyte and the internal standard.

Calculating the purity using the integral values, molecular weights, and number of protons per signal for both compounds.

The following table provides a hypothetical example of data used for a qNMR purity calculation.

Parameter This compound (Analyte) Maleic Acid (Internal Standard)
Weight (mg)10.505.25
Molecular Weight ( g/mol )192.21116.07
Selected Signal (¹H NMR)-CH₂-COOH (2H)-CH=CH- (2H)
Integral Value5.455.80
Calculated Purity (%) 98.7 100 (Certified)

Spectroscopic Methods for Qualitative and Quantitative Analysis (e.g., UV-Vis, FTIR)

In addition to NMR, other spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are vital for the routine analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net It measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound would display characteristic absorption bands confirming its key structural features. researchgate.netnih.gov

The table below lists the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic AcidC=O stretch1700-1725
Alkene (Allyl)C=C stretch1640-1680
Aromatic RingC=C stretch1450-1600
EtherC-O-C stretch (asymmetric)1200-1275
Alkene (Allyl)=C-H bend910-990

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. libretexts.org For this compound, the absorption of UV radiation is primarily due to the π → π* electronic transitions within the substituted benzene (B151609) ring. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. While the carboxylic acid and ether groups have a minor influence, the substituted aromatic ring is the principal chromophore. This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law. It can be used to determine the concentration of this compound in solutions or to monitor reaction kinetics. A typical λmax for a substituted phenylacetic acid derivative would be expected in the range of 270-285 nm.

Precursor Chemistry and Biosynthetic Context of Aromatic Acetic Acids

Exploration of Synthetic Precursors to 4-Allyloxyphenylacetic Acid

The chemical synthesis of this compound primarily involves the etherification of a precursor molecule containing a phenol (B47542) group. The most common and direct synthetic route is the Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgorganicchemistrytutor.com

In the context of this compound synthesis, the key precursors are:

A substituted p-hydroxyphenylacetic acid ester: This molecule provides the core phenylacetic acid structure. An example is methyl 3-chloro-4-hydroxyphenylacetate.

An allyl halide: This reagent introduces the allyl group. Allyl bromide is a commonly used example.

The synthesis proceeds by first deprotonating the hydroxyl group of the p-hydroxyphenylacetic acid ester with a base, such as potassium carbonate, to form a phenoxide ion. This is followed by a nucleophilic substitution reaction where the phenoxide attacks the allyl halide, displacing the halide and forming the ether linkage. The resulting ester is then hydrolyzed to yield this compound.

A patent describing the synthesis of related compounds, such as 3-chloro-4-allyloxyphenylacetic acid, outlines a similar procedure involving the refluxing of a methyl hydroxyphenylacetate derivative with an allyl halide in the presence of a base like potassium carbonate in a solvent like acetone. google.com Another patent mentions p-allyloxyphenylacetic acid as a starting material for the synthesis of other compounds. googleapis.com

Below is an interactive data table summarizing the key reactants and reagents in the synthesis of this compound derivatives.

Role Compound Example Function
Core Structure Substituted p-hydroxyphenylacetic acid esterMethyl 3-chloro-4-hydroxyphenylacetateProvides the phenylacetic acid backbone
Allyl Group Source Allyl halideAllyl bromideProvides the allyl moiety for etherification
Base Carbonate or other suitable basePotassium carbonateDeprotonates the phenolic hydroxyl group
Solvent Polar aprotic solventAcetoneProvides the reaction medium

Biochemical Pathways Relevant to Aromatic Acid Biosynthesis (e.g., 4-Hydroxybenzoic Acid pathways as a model)

While the direct biosynthesis of this compound is not a primary natural pathway, the biosynthesis of its core aromatic acid precursor, 4-hydroxyphenylacetic acid (4-HPAA), and the model compound 4-hydroxybenzoic acid (4-HBA), provides a framework for understanding how such molecules are produced in biological systems. researchgate.net

The biosynthesis of aromatic amino acids, the precursors to many aromatic compounds, occurs through the shikimate pathway . nih.govnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismate, a key branch-point intermediate. nih.govnih.gov

The 4-Hydroxybenzoic Acid (4-HBA) Biosynthetic Pathway as a Model:

In many microorganisms, 4-HBA is synthesized from chorismate. frontiersin.org The key enzyme in this conversion is chorismate pyruvate-lyase (UbiC) , which catalyzes the elimination of pyruvate (B1213749) from chorismate to directly form 4-hydroxybenzoate (B8730719). nih.govwikipedia.orghmdb.canih.gov This is a crucial step in the biosynthesis of ubiquinone in many bacteria. wikipedia.orghmdb.ca

Alternatively, 4-HBA can be produced from L-tyrosine. rupahealth.com The biosynthesis of L-tyrosine itself originates from chorismate via prephenate.

The biosynthetic pathway of 4-hydroxyphenylacetic acid (4-HPAA) is also linked to aromatic amino acid metabolism. researchgate.net In plants, phenylacetic acid (PAA) is synthesized from phenylalanine via phenylpyruvate. nih.gov The pathway to 4-HPAA can be engineered in microorganisms by introducing specific enzymes. researchgate.net

The following table outlines the key intermediates and enzymes in the biosynthesis of 4-hydroxybenzoic acid from chorismate.

Intermediate Enzyme Reaction
ChorismateChorismate pyruvate-lyase (UbiC)Conversion of chorismate to 4-hydroxybenzoate and pyruvate
4-Hydroxybenzoate-Final product of this specific pathway

Enzymatic Transformations in the Production of Related Aromatic Compounds

A wide array of enzymes are involved in the biosynthesis and modification of aromatic compounds, and these can be harnessed for the production of novel derivatives. These enzymatic transformations offer high specificity and operate under mild conditions. researchgate.net

Key classes of enzymes relevant to the synthesis of aromatic acids and their precursors include:

Oxidoreductases: This class includes enzymes like monooxygenases and dehydrogenases. mdpi.com For instance, 4-hydroxybenzaldehyde (B117250) dehydrogenase oxidizes 4-hydroxybenzaldehyde to 4-hydroxybenzoate. wikipedia.orghmdb.ca Aromatic hydroxylases, such as phenol hydroxylases, can introduce hydroxyl groups onto aromatic rings. thesciencenotes.comresearchgate.net

Lyases: These enzymes cleave chemical bonds by means other than hydrolysis or oxidation. Chorismate pyruvate-lyase , as mentioned earlier, is a key example in aromatic acid biosynthesis. nih.govwikipedia.orghmdb.canih.gov

Transferases: These enzymes transfer functional groups from one molecule to another. mdpi.com In the context of producing compounds like this compound, while not a natural process, engineered transferases could potentially be developed to transfer an allyl group to a suitable precursor.

Ligases: These enzymes catalyze the joining of two molecules. 4-hydroxybenzoate—CoA ligase , for instance, activates 4-hydroxybenzoate by attaching it to coenzyme A. nih.gov

The following table provides examples of enzymatic transformations relevant to the production of aromatic compounds.

Enzyme Class Specific Enzyme Example Transformation
Oxidoreductases 4-hydroxybenzaldehyde dehydrogenase4-hydroxybenzaldehyde → 4-hydroxybenzoate
Lyases Chorismate pyruvate-lyaseChorismate → 4-hydroxybenzoate + pyruvate
Ligases 4-hydroxybenzoate—CoA ligase4-hydroxybenzoate + CoA → 4-hydroxybenzoyl-CoA

Metabolic Engineering Approaches for Aromatic Acid Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired chemical. nih.govresearchgate.net For aromatic acids, the primary goal is to increase the carbon flux through the shikimate pathway and towards the specific target molecule. nih.gov

Key strategies in metabolic engineering for aromatic acid production include:

Increasing Precursor Availability: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). nih.govoup.com Engineering strategies often focus on increasing the intracellular pools of these precursors. nih.govoup.com

Overexpression of Key Pathway Enzymes: Overexpressing the genes encoding rate-limiting enzymes in the shikimate pathway, such as DAHP synthase, can significantly boost the production of chorismate and its derivatives. nih.gov

Heterologous Gene Expression: Introducing genes from other organisms can create novel biosynthetic pathways. nih.gov For example, expressing a highly active chorismate pyruvate-lyase (UbiC) from one bacterium in a different host organism can lead to efficient production of 4-hydroxybenzoic acid. nih.gov

Blocking Competing Pathways: To channel more carbon towards the desired product, competing metabolic pathways that consume key intermediates can be downregulated or knocked out. frontiersin.org

Modular Pathway Engineering: This approach involves dividing a metabolic pathway into distinct modules that can be individually optimized and then combined to achieve higher production levels. nih.gov

The table below summarizes common metabolic engineering strategies for enhancing aromatic acid production.

Strategy Target Example
Increase Precursor Supply Central carbon metabolismOverexpression of genes involved in PEP and E4P synthesis
Overexpress Pathway Enzymes Shikimate pathwayIncreased expression of DAHP synthase
Introduce Novel Enzymes Heterologous pathwayExpression of a foreign chorismate pyruvate-lyase (UbiC)
Eliminate Byproduct Formation Competing pathwaysKnockout of genes leading to unwanted side products
Modular Optimization Entire biosynthetic pathwaySeparate optimization of precursor, intermediate, and final product modules

Mechanistic Investigations in Biological Systems in Vitro and Cellular Models Involving 4 Allyloxyphenylacetic Acid Analogs

Molecular Mechanisms of Interaction with Cellular Components (e.g., receptors, enzymes, proteins)

The primary molecular mechanism attributed to phenylacetic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX enzymes by these compounds is typically competitive, where the inhibitor molecule binds to the active site of the enzyme, preventing the substrate (arachidonic acid) from binding and thereby blocking the synthesis of prostaglandins.

While specific binding studies on 4-allyloxyphenylacetic acid are not extensively documented, the known anti-inflammatory and analgesic effects of its analog, 4-allyloxy-3-chlorophenylacetic acid, strongly suggest interaction with and inhibition of COX enzymes as a primary mechanism of action. The structural features of these phenylacetic acid derivatives, including the acidic moiety and the substituted phenyl ring, are common characteristics of many non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX pathway.

Impact on Signal Transduction Pathways in Cellular Models

The inflammatory process is regulated by complex signal transduction pathways. Key pathways implicated in inflammation include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like COX-2.

Studies on compounds structurally related to 4-allyloxyphenyl

Future Research Directions and Emerging Paradigms for 4 Allyloxyphenylacetic Acid Studies

The exploration of 4-allyloxyphenylacetic acid and its derivatives is poised to enter a new phase, driven by technological advancements and a paradigm shift towards integrated, multidisciplinary research. Future investigations will likely move beyond foundational characterization to harness cutting-edge tools in computation, synthesis, and analysis. This evolution promises to unlock the full potential of this chemical entity, from designing novel functional molecules to understanding its intricate mechanisms of action with unprecedented detail. The following sections outline key areas where future research is expected to make significant contributions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.